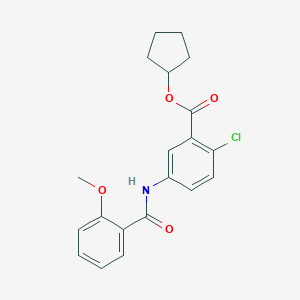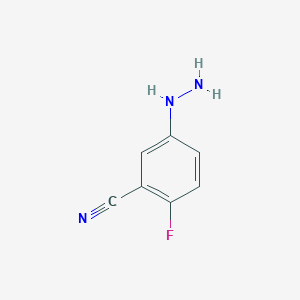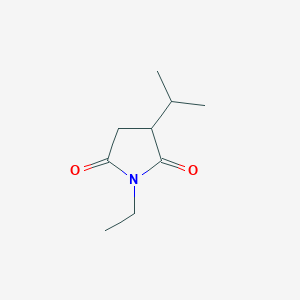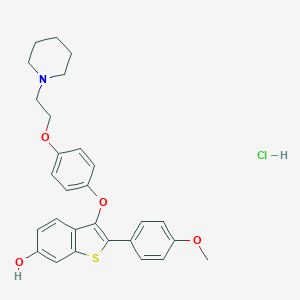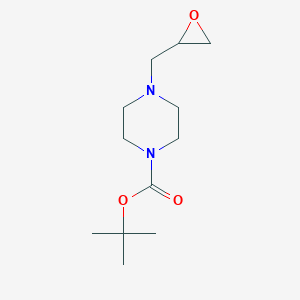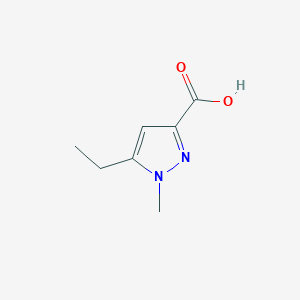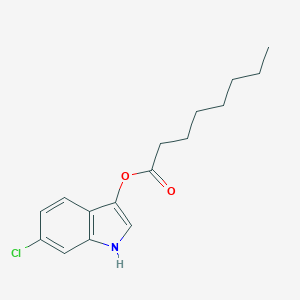
diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
概要
説明
Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Selective Construction of Pyrrolopyrimidine Derivatives Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a versatile compound used in chemical synthesis, particularly in the construction of pyrrolo(3,2-d)pyrimidine derivatives. This process involves the reaction of diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aromatic isocyanates, followed by the addition of amines or phenols (He et al., 2014).
Novel Synthesis of Dihydro-Pyrrole Derivatives The compound also serves as a precursor for the novel synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. This method involves iodide ion-induced ring expansion of specific malonic acid diethyl esters under mild conditions (More et al., 2011).
Synthesis of 1-Substituted Pyrrole Derivatives Additionally, this compound is used in the synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates. This involves acid-catalyzed treatment with various aliphatic and aromatic primary amines (Škrlep et al., 2009).
Advanced Materials and Analysis
Electrochromic Polymer Applications A new compound derived from this compound has been utilized in copolymerization with 3,4-ethylenedioxythiophene for electrochromic applications. The resulting copolymer demonstrates a multicolor electrochromic property, significant for camouflage and full-color electrochromic device/display applications (Algi et al., 2013).
Computational Analysis for Structural Determination The compound has been subjected to DFT calculations to determine structural parameters like bond lengths, angles, and charge density, contributing to a deeper understanding of its chemical nature (Yahyaei et al., 2017).
Safety and Hazards
The compound is classified under the GHS07 pictogram, with a signal word of “Warning”. The hazard statements associated with it are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The action mechanisms of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate are not clearly recognized . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it. Therefore, the synthetic methods and biological activities of this compound discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
特性
IUPAC Name |
diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWDOWIBJZTOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611747 | |
| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187724-98-7 | |
| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
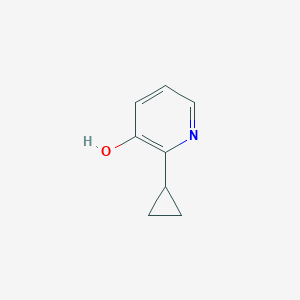
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
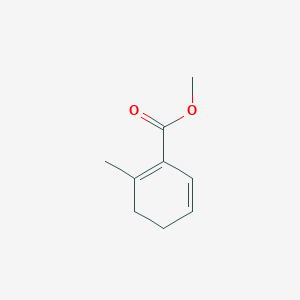
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
